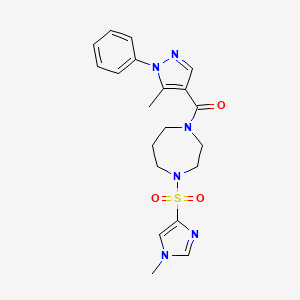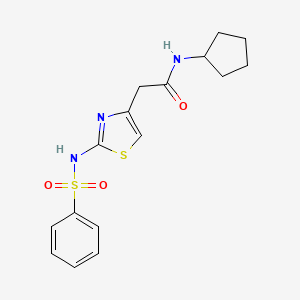
N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide" is a member of the acetamide family, which is known for its diverse biological activities. Acetamide derivatives, particularly those with a thiazole ring, have been extensively studied for their potential therapeutic applications, including antitumor activities . These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds that can inhibit the proliferation of cancer cells .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of amino compounds with various reagents to introduce the desired functional groups. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be transformed into different heterocyclic derivatives . Similarly, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the reaction of aminophenyl compounds with thiazole-containing reagents . These processes often involve one-pot reactions under mild conditions, which are advantageous for the convenient production of these compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to a heterocyclic ring, such as thiazole. The crystal structure of related compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, reveals that the acetyl-amidocyanogen and the phenyl ring can be coplanar, indicating electron delocalization . The presence of various functional groups, such as sulfonamides, can influence the overall geometry and electronic properties of the molecule .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including amidation, hydrolysis, and reactions with different nucleophiles or electrophiles to form new compounds . The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regioselectivity and outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), can be determined through spectroscopic studies . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. For example, the pKa values can indicate the protonation state of the compound at physiological pH, which can affect its solubility and interaction with biological targets .
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Compounds incorporating a sulfamoyl moiety, like N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have been synthesized and show promising results as antimicrobial agents. The compounds displayed in vitro antibacterial and antifungal activities, indicative of their potential as therapeutic agents against microbial infections (Darwish et al., 2014).
Anticonvulsant Activity
- Potential in Anticonvulsant Therapy : Research on derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, akin to this compound, has revealed anticonvulsant properties in some synthesized compounds. This highlights the compound's potential application in the treatment of convulsive disorders (Farag et al., 2012).
Anticancer Potential
- Role in Cancer Therapy : Studies have shown that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to this compound, exhibit anticancer activity. These compounds have been tested against human lung adenocarcinoma cells, suggesting their relevance in cancer therapy (Evren et al., 2019).
Reactivity and Synthesis
- Chemical Reactivity and Synthesis Applications : The compound's versatility in chemical reactions, such as amidation and hydrolysis, demonstrates its potential in various synthetic applications in medicinal chemistry (Xu & Trudell, 2005).
Antimalarial and Antiviral Activity
- Antimalarial and Antiviral Research : this compound derivatives have been investigated for their antimalarial activity. Moreover, their theoretical calculations and molecular docking studies suggest potential application in treating viral infections like COVID-19 (Fahim & Ismael, 2021).
Enzyme Inhibition
- Enzyme Inhibition Properties : Certain congeners structurally related to this compound have been shown to inhibit human carbonic anhydrase isoforms. This suggests potential for the development of drugs targeting various pathologies, including cancer and obesity (Carta et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
The thiazole ring, a significant component of the compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function.
Biochemical Pathways
It’s known that thiazole-containing molecules can activate or stop various biochemical pathways .
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-15(17-12-6-4-5-7-12)10-13-11-23-16(18-13)19-24(21,22)14-8-2-1-3-9-14/h1-3,8-9,11-12H,4-7,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKIGJROYHKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

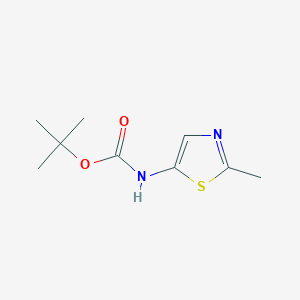

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)
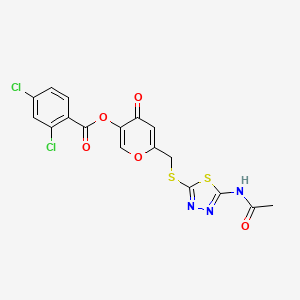

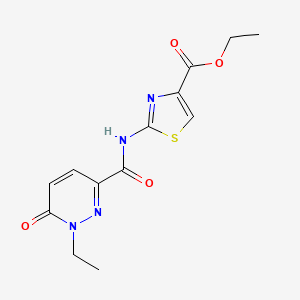
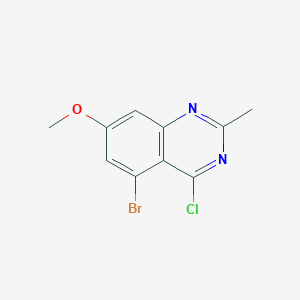
![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)
